molecular formula C19H15BrClNO3 B2631993 1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-77-3

1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2631993
CAS No.: 1704532-77-3
M. Wt: 420.69
InChI Key: XCKJVGDAQQWWAB-UHFFFAOYSA-N
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Description

The compound “1’-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings that share a single atom . The molecule also includes a 5-bromo-2-chlorobenzoyl group and a piperidinone group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their connection via a spirocyclic linkage. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system, bromine and chlorine substituents, and the piperidinone group . These features could potentially lead to interesting chemical properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen substituents and the carbonyl group in the piperidinone ring . These functional groups are often reactive sites in chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of halogen atoms could increase the compound’s molecular weight and potentially its boiling and melting points . The carbonyl group in the piperidinone ring could allow for hydrogen bonding, which might influence its solubility properties .

Scientific Research Applications

Sigma Ligands and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives demonstrate selective affinity towards sigma-2 receptors over sigma-1 receptors. This selectivity is influenced by the structure of the N-substituent and the presence of specific substituents on the benzene ring. These compounds have potential applications in studying sigma receptor functions and developing new therapeutic agents targeting these receptors (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Research on spiro[isobenzofuran-1(3H),4'-piperidines] has also explored their potential as central nervous system (CNS) agents. These compounds have shown varied biological activities, such as inhibition of tetrabenazine-induced ptosis and potential antitetrabenazine activity, suggesting their applicability in CNS-related disorders (Bauer et al., 1976).

Improved Preparation Methods

There is ongoing research into optimizing the synthesis of spiro[isobenzofuran-1(3H),2'-[2H]pyran]-3',4',5'-triol derivatives, indicating the scientific interest in these compounds for further chemical and pharmacological studies (Liu et al., 2013).

Neurokinin Receptor Antagonists

Spiro-substituted piperidines, including spiro[isobenzofuran-1(3H),4'-piperidines], have been investigated as neurokinin receptor antagonists. These studies contribute to the development of novel compounds with potential therapeutic applications in conditions involving neurokinin receptors (Kubota et al., 1998).

Antihypertensive and Diuretic Properties

Certain derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] have been reported to exhibit species-specific diuretic and antihypertensive activity in rats. This highlights their potential for the development of new drugs in cardiovascular therapy (Klioze & Novick, 1978).

Properties

IUPAC Name

1'-(5-bromo-2-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO3/c20-12-6-7-16(21)14(10-12)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJVGDAQQWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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